molecular formula C7H3ClN2O4S B2995339 4-Cyano-3-nitrobenzene-1-sulfonyl chloride CAS No. 1502637-84-4

4-Cyano-3-nitrobenzene-1-sulfonyl chloride

Cat. No. B2995339
CAS RN: 1502637-84-4
M. Wt: 246.62
InChI Key: QOJYXOAEJXRMCN-UHFFFAOYSA-N
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Description

4-Cyano-3-nitrobenzene-1-sulfonyl chloride (4-CNBSC) is a versatile reagent used in a variety of synthetic and research applications. It is a white, crystalline solid with a molecular weight of 233.59 g/mol and a melting point of 108-110 °C. 4-CNBSC has become a popular reagent for use in organic synthesis and scientific research due to its versatility and its ability to be used in a wide range of reactions.

Scientific Research Applications

Molecular Structure and Spectroscopic Studies

One study focused on the molecular structure and vibrational spectroscopic analysis of a derivative of 4-Cyano-3-nitrobenzene-1-sulfonyl chloride, emphasizing its significance in understanding the spectroscopic properties and chemical significance of sulfonyl chloride derivatives. The research utilized FTIR spectra, density functional theory, and ab initio methods to explore the molecular geometry, HOMO-LUMO gap, and non-linear optical activity, demonstrating the compound's charge transfer interactions and charge delocalization (Nagarajan & Krishnakumar, 2018).

Synthesis and Chemical Reactivity

Another application is in amine synthesis and protecting strategies , where 4-Cyanobenzenesulfonamides, derivatives of 4-Cyano-3-nitrobenzene-1-sulfonyl chloride, have been used to cleave secondary amines cleanly under specific conditions, facilitating the use of this motif as an amine protecting/activating group. This method extends to alkylation and arylation reactions, demonstrating the versatility of sulfonamides in synthetic organic chemistry (Schmidt et al., 2017).

Gas-Phase Electron Diffraction Study

A detailed gas-phase electron diffraction and quantum chemical study of 4-nitrobenzene sulfonyl chloride, closely related to 4-Cyano-3-nitrobenzene-1-sulfonyl chloride, provided insights into its gas-phase structure, demonstrating the presence of a single conformer at specific temperatures and revealing critical structural parameters. This research underscores the importance of understanding the structural aspects of such compounds for their application in various chemical processes (Petrov et al., 2009).

Antimicrobial Activity and Molecular Docking Studies

Research has also explored the synthesis of new sulfonamide derivatives with 4-Cyano-3-nitrobenzene-1-sulfonyl chloride, evaluating their antimicrobial activity and conducting docking studies against DNA Gyrase-A. This highlights the compound's potential in developing new antimicrobial agents, showcasing its role in medicinal chemistry and drug discovery (Kumar et al., 2020).

properties

IUPAC Name

4-cyano-3-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O4S/c8-15(13,14)6-2-1-5(4-9)7(3-6)10(11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJYXOAEJXRMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-3-nitrobenzene-1-sulfonyl chloride

CAS RN

1502637-84-4
Record name 4-cyano-3-nitrobenzene-1-sulfonyl chloride
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